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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenyl)morpholine
Cat. No.: B13602290
Get Quote

Technical Monograph: 3-(2,6-
Dimethylphenyl)morpholine

CAS: 1213051-62-7 | Formula: C12H17NO | M.W.: 191.27 g/mol [1]

Executive Summary

3-(2,6-Dimethylphenyl)morpholine is a specialized heterocyclic scaffold belonging to the 3-
aryl-morpholine class.[1][2] Structurally distinct from the classic anorectic phenmetrazine (2-
phenyl-3-methylmorpholine), this compound features the aryl group at the 3-position,
substituted with methyl groups at the ortho (2,[1]6) positions.[2][3]

This steric bulk at the 2,6-positions of the phenyl ring serves two critical medicinal chemistry
functions:

» Metabolic Blockade: It hinders hydroxylation at the aromatic ring and prevents rotation,
potentially locking the pharmacophore in a bioactive conformation.[2]
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 Lipophilicity Modulation: The addition of two methyl groups significantly increases LogP
compared to the parent 3-phenylmorpholine, enhancing Blood-Brain Barrier (BBB)
permeability.[1][2]

This guide details the physicochemical profiling, synthesis, and characterization of this
compound for research applications in neuropharmacology and monoamine transporter
kinetics.[2]

Molecular Architecture & Stereochemistry

The morpholine ring adopts a chair conformation to minimize 1,3-diaxial interactions.[1][2] In 3-
(2,6-dimethylphenyl)morpholine, the bulky 2,6-dimethylphenyl substituent at the C3 position
overwhelmingly prefers the equatorial orientation.[1]

Conformational Analysis[4]

o Equatorial Preference: An axial orientation of the aryl group would create severe steric
clashes with the C5 axial proton and the nitrogen lone pair.[2]

» Rotational Barrier: The ortho-methyl groups create a high rotational barrier around the C3-
C1' bond (atropisomerism potential), restricting the phenyl ring to an orthogonal orientation
relative to the morpholine mean plane.[1]

Graphviz Diagram: Structural Logic & Pharmacophore
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Figure 1: Structural decomposition linking molecular features to physicochemical outcomes.[1]

Physicochemical Profile

The following data represents a consensus of calculated values and experimental analogues

(3-phenylmorpholine derivatives).

Core Parameters Table

Parameter Value (Approx.)

Context & Significance

Molecular Weight 191.27 g/mol

Optimal for CNS penetration
(Rule of 5 compliant).[1]

pKa (Conj. Acid) 8.4+0.3

Base strength is typical of
secondary amines.[2] Exists as
>90% cation at physiological
pH (7.4).[2]

LogP 2.4+0.2

Significantly more lipophilic
than unsubstituted 3-
phenylmorpholine (LogP ~1.3).
[1][2] Ideal for passive
diffusion.[1][2]

LogD (pH 7.4) ~1.1

Distribution coefficient
accounts for ionization;
indicates balanced

solubility/permeability.[2]

TPSA 21.3 A2

Low polar surface area (Ether
O + Amine NH) favors high
permeability.[2]

H-Bond Donors 1 (NH)

Minimal donors reduce
desolvation energy penalty

during membrane transit.[1][2]

Boiling Point ~285°C

Predicted at 760 mmHg.[1][2]

© 2026 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b13602290/docs?utm_src=pdf-body-img#physicochemical-properties-of-3-2-6-dimethylphenyl-morpholine
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://en.wikipedia.org/wiki/Morpholine
https://en.wikipedia.org/wiki/Substituted_phenylmorpholine
https://en.wikipedia.org/wiki/Morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13602290?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Solubility Profile

o Water (Neutral pH): Low (< 0.5 mg/mL).[2] The lipophilic dimethylphenyl group limits
agueous solubility of the free base.[2]

e 0.1 N HCI (Simulated Gastric Fluid): High (> 50 mg/mL).[2] Rapid protonation of the amine
nitrogen forms the soluble hydrochloride salt.[2]

e Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethanol.

Synthesis & Characterization Protocol

Objective: Synthesis of 3-(2,6-dimethylphenyl)morpholine via a cyclization route from a chiral
amino-alcohol precursor. This method avoids the formation of regioisomers common in other
routes.[2]

Reaction Scheme

e Precursor: 2-Amino-1-(2,6-dimethylphenyl)ethanol.[1][2]

e Reagent: 1,2-Dibromoethane (or 2-chloroacetyl chloride followed by reduction).
» Conditions: Base-mediated cyclization.[1][2][4]

Step-by-Step Protocol (Laboratory Scale)

» Activation: Dissolve 2-amino-1-(2,6-dimethylphenyl)ethanol (10 mmol) in dry THF (50 mL)
under nitrogen.

o Acylation (Alternative to direct alkylation): Add chloroacetyl chloride (11 mmol) and
triethylamine (22 mmol) at 0°C. Stir for 2 hours to form the chloroacetamide intermediate.

o Cyclization: Treat the intermediate with potassium tert-butoxide (KOtBu, 15 mmol) in t-
Butanol/THF to induce intramolecular displacement, forming the morpholin-3-one (lactam).[1]

[2]

e Reduction: Dissolve the isolated lactam in dry THF. Slowly add Lithium Aluminum Hydride
(LiAIHa4, 2.5 equiv) at 0°C, then reflux for 4 hours to reduce the carbonyl to the methylene
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group.[2]

o Workup: Quench carefully with Fieser method (H20, 15% NaOH, H20). Filter the aluminum
salts.[2]

 Purification: Extract the filtrate with DCM. Dry over NazSOa.[1][2] Purify the free base via
flash column chromatography (SiO2z, 5% MeOH in DCM with 1% NH4OH).[2]

o Salt Formation: Dissolve the oil in diethyl ether and add 2M HCI in ether to precipitate 3-(2,6-
Dimethylphenyl)morpholine hydrochloride.

Analytical Validation

e 1H NMR (400 MHz, CDCIs): Look for the characteristic morpholine protons: multiplets at 2.8—
3.1 ppm (N-CH2) and 3.6-3.9 ppm (O-CHz2).[1][2] The benzylic proton (H3) should appear as
a doublet of doublets around 4.0—4.2 ppm.[2] The distinct singlet for the two methyl groups
on the phenyl ring will appear at ~2.3 ppm.[2]

o MS (ESI+): [M+H]* peak at m/z 192.1.

Experimental Workflow: Physicochemical Profiling

To validate the calculated properties, the following self-validating workflow is recommended.

Graphviz Diagram: Profiling Workflow
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Figure 2: Sequential workflow for physicochemical and metabolic validation.

Detailed Protocol: LogD Determination

o Preparation: Prepare a saturated solution of octanol and phosphate-buffered saline (PBS, pH
7.4).
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Partitioning: Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol. Add 1 mL
of pre-saturated PBS.

Equilibration: Vortex for 1 hour at 25°C, then centrifuge to separate phases.

Quantification: Analyze both phases using HPLC-UV (C18 column, ACN/Water gradient).

Calculation: LogD = logio([Conc]octanol / [Conc]buffer).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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